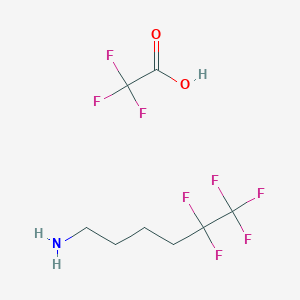
5,5,6,6,6-Pentafluorohexan-1-amine;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,6,6,6-Pentafluorohexan-1-amine;2,2,2-trifluoroacetic acid is a chemical compound with the CAS Number: 2490420-56-7 . It has a molecular weight of 305.17 . The IUPAC name for this compound is 5,5,6,6,6-pentafluorohexan-1-amine 2,2,2-trifluoroacetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10F5N.C2HF3O2/c7-5(8,6(9,10)11)3-1-2-4-12;3-2(4,5)1(6)7/h1-4,12H2;(H,6,7) .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Fluorine Introduction in Medicinal Chemistry
Keith G. Andrews and colleagues (2017) have developed a practical, catalyst-free reductive trifluoroethylation reaction of free amines using trifluoroacetic acid, demonstrating its utility in the construction of fluorinated amines. This method offers remarkable functional group tolerance and simplifies the introduction of fluorine atoms into biologically active compounds, which is crucial for manipulating their physicochemical properties in drug design (Andrews et al., 2017).
Enhancing Heterocyclic Compound Synthesis
In the field of heterocyclic chemistry, E. Höss, K. Geith, and K. Burger (1989) explored the synthesis and potential of 5-amino- and 5-aminomethyl-4-trifluoromethyl-1.3-azoles. These compounds represent a novel class of trifluoromethyl-substituted heteroaromatic amines, highlighting the versatility of trifluoroacetic acid in introducing amino groups adjacent to trifluoromethyl groups into heteroaromatic compounds (Höss et al., 1989).
Synthesis of Fluorinated Amino Acids and Benzodiazepines
Saurav Bera and colleagues (2014) reported a trifluoroacetic acid-catalyzed domino reaction as an approach to synthesizing amino acid-derived 2,3-dihydro-1H-1,5-benzodiazepines. This strategy provides efficient access to a library of benzodiazepines for potential pharmaceutical or biological activities, demonstrating the role of trifluoroacetic acid in facilitating novel synthesis pathways (Bera et al., 2014).
Organic Synthesis and Material Science
Andrej V Matsnev and colleagues (2014) described scalable routes for the synthesis of pentafluorosulfanyldifluoroacetic acid and its derivatives, opening new avenues for the synthesis of functionalized materials and compounds. Their work illustrates the utility of fluorinated acids in organic synthesis, contributing to the development of novel materials and chemicals with enhanced properties (Matsnev et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is 'Warning’ . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
5,5,6,6,6-pentafluorohexan-1-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F5N.C2HF3O2/c7-5(8,6(9,10)11)3-1-2-4-12;3-2(4,5)1(6)7/h1-4,12H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOIVCVCKPTQLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(F)(F)F)(F)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F8NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(Difluoromethoxy)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2830126.png)


![N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2830136.png)
![(5Z)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)
![4-(2,4-Dichlorophenyl)-2-piperidino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2830138.png)



![(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2830142.png)